molecular formula C14H15N3 B022005 cis-1-Benzyl-2,6-dicyanopiperidine CAS No. 106006-86-4

cis-1-Benzyl-2,6-dicyanopiperidine

Cat. No.: B022005
CAS No.: 106006-86-4
M. Wt: 225.29 g/mol
InChI Key: HYOKFAVTFNEWSQ-OKILXGFUSA-N
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Description

cis-1-Benzyl-2,6-dicyanopiperidine: is a chemical compound with the molecular formula C14H15N3 and a molecular weight of 225.30 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is known for its unique structure, which includes a piperidine ring substituted with benzyl and dicyano groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Benzyl-2,6-dicyanopiperidine typically involves the reaction of piperidine derivatives with benzyl and cyanide reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions: cis-1-Benzyl-2,6-dicyanopiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl cyanide derivatives, while reduction can produce amine-substituted piperidines .

Scientific Research Applications

cis-1-Benzyl-2,6-dicyanopiperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic uses, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of cis-1-Benzyl-2,6-dicyanopiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

  • trans-1-Benzyl-2,6-dicyanopiperidine
  • 1-Benzyl-2,6-dicyanopiperidine
  • 1-Benzyl-2-cyanopiperidine

Uniqueness: cis-1-Benzyl-2,6-dicyanopiperidine is unique due to its cis-configuration, which can result in different chemical and biological properties compared to its trans-isomer and other similar compounds. This configuration can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications .

Properties

IUPAC Name

(2R,6S)-1-benzylpiperidine-2,6-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c15-9-13-7-4-8-14(10-16)17(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-8,11H2/t13-,14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOKFAVTFNEWSQ-OKILXGFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C(C1)C#N)CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N([C@@H](C1)C#N)CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106006-86-4
Record name cis-1-Benzyl-2,6-dicyanopiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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